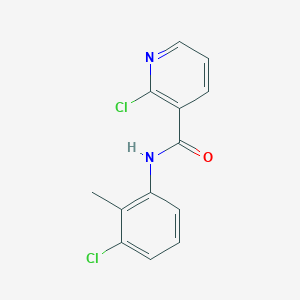

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H10Cl2N2O . It’s a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in various fields such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyridine derivatives has been a topic of interest in the field of organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves using 2-pyridone as the raw material to perform a nitration reaction and an N-alkylation reaction for amino protection .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide” consists of a pyridine ring substituted with a chloro group and a carboxamide group. The carboxamide group is further substituted with a 3-chloro-2-methylphenyl group .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse and depend on the functional groups attached to the pyridine ring. For instance, pyridine derivatives with electron-withdrawing groups undergo reactions such as ring cleavage methodology reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide”, the exact physical properties such as density, boiling point, and melting point are not available in the retrieved data .科学的研究の応用

Medicinal Chemistry and Drug Development

Pyridine derivatives, including structures related to 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide, are pivotal in medicinal chemistry. They exhibit a wide range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer properties. The versatility of pyridine as a core structure allows for the development of novel therapeutic agents targeting various diseases. Research emphasizes the importance of pyridine derivatives in synthesizing biologically active compounds, highlighting their potential in creating new drugs with improved efficacy and safety profiles (Abu-Taweel et al., 2022).

Organic Synthesis and Catalysis

In the realm of organic synthesis, pyridine and carboxamide derivatives are employed as key intermediates for constructing complex molecules. Their reactivity and ability to participate in various chemical reactions make them invaluable tools for chemists. These compounds are often used in the synthesis of heterocyclic compounds, which are central to many drugs and materials. Studies illustrate the utility of pyridine derivatives in catalysis, offering pathways to synthesize diverse chemical structures efficiently (Li et al., 2019).

Environmental Applications and Biocides

Research into non-oxidizing biocides for preventing biofouling in reverse osmosis systems reviews the efficacy and safety of compounds that could include analogs of 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. These biocides are evaluated for their antimicrobial efficiency, compatibility with membrane systems, and applicability in treating drinking water, emphasizing the need for safe and effective antifouling agents (Da-Silva-Correa et al., 2022).

特性

IUPAC Name |

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c1-8-10(14)5-2-6-11(8)17-13(18)9-4-3-7-16-12(9)15/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUWHZOQTCSWJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354439 |

Source

|

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

CAS RN |

57841-61-9 |

Source

|

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

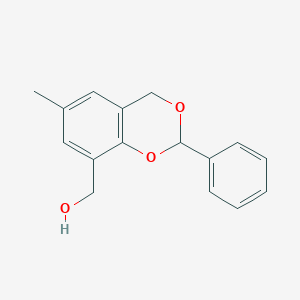

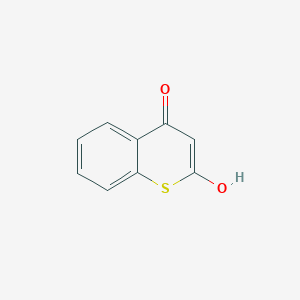

![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)